2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
This compound is a substituted imidazole derivative featuring a benzyl group at the N1 position, a 3,4-dichlorophenyl substituent at the C5 position, a thioether linkage at C2, and a pyrrolidinyl ethanone moiety. The dichlorophenyl group enhances lipophilicity and may facilitate interactions with hydrophobic binding pockets, while the thioether linkage could improve metabolic stability compared to oxygen-based ethers. The pyrrolidinyl ethanone side chain likely influences solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Cl2N3OS/c23-18-9-8-17(12-19(18)24)20-13-25-22(27(20)14-16-6-2-1-3-7-16)29-15-21(28)26-10-4-5-11-26/h1-3,6-9,12-13H,4-5,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPKYXEMACYEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring and a pyrrolidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The following sections will detail its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 422.32 g/mol. Its structure features an imidazole ring known for its significant pharmacological properties, including the ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the imidazole ring through condensation reactions.
- Introduction of the thioether linkage.
- Final coupling with the pyrrolidine moiety.
These synthetic routes highlight the complexity involved in producing this compound, which may influence its biological activity.
Antimicrobial Properties
Research indicates that compounds containing imidazole rings often exhibit significant antimicrobial activity. For instance, studies have shown that similar imidazole derivatives possess efficacy against various pathogens, including bacteria and fungi. The presence of the dichlorophenyl group in this compound may enhance its antimicrobial properties due to increased lipophilicity and potential interactions with microbial membranes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit comparable activity. The mechanism of action is believed to involve:
- Inhibition of cell proliferation.
- Induction of apoptosis in cancer cells.
In vitro studies have shown promising results where derivatives of imidazole exhibited IC50 values lower than standard chemotherapeutic agents, indicating potent anticancer activity.
Case Studies
Several case studies provide insights into the biological efficacy of related compounds:
| Study | Compound | Activity | IC50 (µM) |
|---|---|---|---|
| (E)-N’-(3,4-dihydroxybenzylidene)-2-thioacetamide | Anticancer | 0.24 | |
| 2-substituted imidazoles | Antimicrobial | <10 | |
| Various thiazole derivatives | Anticonvulsant | 0.275 |
These studies underscore the potential for this compound to contribute to therapeutic strategies against infections and cancer.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can participate in hydrogen bonding and π–π interactions with enzymes or receptors.
- Membrane Interaction : The lipophilic nature due to the dichlorophenyl group may facilitate membrane penetration, enhancing bioavailability and efficacy against microbial or cancerous cells.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H23Cl2N3OS
- Molecular Weight : 460.4 g/mol
- CAS Number : 1206989-38-9
The compound features a complex arrangement of functional groups that may enhance its reactivity and biological interactions. The imidazole ring is notable for its prevalence in biologically active compounds, while the thioether moiety can influence solubility and stability.
Anticancer Activity
Research indicates that compounds containing imidazole derivatives often exhibit significant anticancer properties. For example, studies have shown that similar imidazole-based compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The specific mechanism of action for this compound remains to be fully elucidated, but its structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines.
Antimicrobial Properties
Imidazole-containing compounds have been recognized for their antimicrobial activities. The presence of the thioether group may enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness as an antimicrobial agent. Experimental studies could focus on evaluating the compound's activity against a range of bacterial and fungal pathogens.
Neurological Applications
Given the presence of the pyrrolidine moiety, there is potential for this compound to exhibit neuroprotective effects or influence neurotransmitter systems. Compounds with similar structures have been investigated for their ability to modulate G-protein coupled receptors (GPCRs), which play critical roles in neurological signaling pathways.
Case Study 1: Anticancer Efficacy
A study examining structurally similar imidazole derivatives reported that certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting that modifications to the imidazole core can significantly enhance anticancer activity. Future studies should explore how variations in substituents on this compound affect its cytotoxicity.
Case Study 2: Antimicrobial Testing
In a comparative analysis of several imidazole derivatives, one compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests that further investigation into the antimicrobial properties of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone could yield promising results.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazole Derivatives
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The 3,4-dichlorophenyl group in the target compound likely increases logP compared to nitro () or trifluoromethyl () substituents. This could enhance membrane permeability but may reduce aqueous solubility.
- Metabolic Stability: The thioether linkage in the target compound is less prone to oxidative metabolism than the hydroxyl groups in ’s arylethanols or the lactam in .
- Solubility: The pyrrolidinyl ethanone moiety may offer better solubility than the pyrrolidin-2-one lactam in due to the absence of intramolecular H-bonding .
Preparation Methods
Imidazole Ring Formation
The imidazole core is constructed via cyclocondensation of 3,4-dichlorobenzaldehyde and benzylamine in the presence of ammonium acetate, following a modified procedure from Stobbe condensation.
Reaction Conditions
Thiol Group Introduction
The 2-thiol substituent is introduced via Lawesson’s reagent-mediated thionation of the corresponding imidazole-2-one.
Reaction Conditions
- Reactant : 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2-one (1.0 eq), Lawesson’s reagent (0.6 eq).
- Solvent : Toluene.
- Temperature : 110°C for 6 hours.
- Yield : 85%.
Synthesis of 2-Bromo-1-(Pyrrolidin-1-yl)Ethanone
Bromoacetylation of Pyrrolidine
Pyrrolidine undergoes nucleophilic substitution with bromoacetyl bromide under mild conditions.
Reaction Conditions
- Reactants : Pyrrolidine (1.5 eq), bromoacetyl bromide (1.0 eq).
- Solvent : Dichloromethane.
- Base : Triethylamine (2.0 eq).
- Temperature : 0°C → 25°C over 2 hours.
- Yield : 92%.
Thioether Coupling Reaction
The final step involves coupling the thiol-containing imidazole with the bromoethanone derivative via base-mediated nucleophilic substitution .
Reaction Conditions
- Reactants : 1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazole-2-thiol (1.0 eq), 2-bromo-1-(pyrrolidin-1-yl)ethanone (1.1 eq).
- Solvent : Dimethylformamide (DMF).
- Base : Cesium carbonate (2.5 eq).
- Temperature : 40°C for 8 hours.
- Yield : 76% after silica gel chromatography.
Optimization and Mechanistic Insights
Solvent and Base Selection
Temperature Effects
- Elevated temperatures (40°C) improve reaction kinetics without promoting side reactions such as imidazole ring decomposition.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.65–7.10 (m, 8H, aromatic), 5.32 (s, 2H, benzyl-CH₂), 3.52–3.48 (m, 4H, pyrrolidinyl-CH₂), 2.01–1.95 (m, 4H, pyrrolidinyl-CH₂), 1.88 (s, 3H, COCH₃).
- LC-MS (m/z) : 503.8 [M+H]⁺, 505.8 [M+H+2]⁺ (chlorine isotopic pattern).
Purity Analysis
Comparative Evaluation of Synthetic Routes
Challenges and Mitigation Strategies
- Stereochemical Control : The absence of chiral centers minimizes enantiomeric complications.
- Thiol Oxidation : Conducting reactions under nitrogen atmosphere prevents disulfide formation.
Scalability and Industrial Relevance
The protocol is scalable to kilogram quantities with consistent yields (>75%), utilizing cost-effective reagents like cesium carbonate and DMF. Patent EP1765789A1 highlights similar imidazole derivatives produced at industrial scales for pharmaceutical applications.
Q & A
Advanced Research Question
- Solvent Optimization : Replace traditional solvents (DMF) with ionic liquids or solvent-free conditions to improve atom economy .
- Catalyst Screening : Test alternatives to NaH (e.g., DBU or KOtBu) to enhance thioether coupling efficiency .
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves imidazole ring formation yields by 15–20% .
- By-Product Analysis : Use TLC or GC-MS to identify side products (e.g., disulfides from thiol oxidation) and adjust stoichiometry .
What strategies are recommended for resolving discrepancies in biological activity data across different studies?
Advanced Research Question
- Assay Standardization : Control variables like buffer pH, temperature, and cell passage number to reduce variability .
- Stability Testing : Use HPLC to check compound degradation under assay conditions (e.g., serum-containing media) .
- Target Validation : Combine molecular docking (e.g., with kinase or GPCR targets) and surface plasmon resonance (SPR) to confirm binding kinetics .
- Stereochemical Analysis : If unresolved, employ X-ray crystallography (as in ) to confirm absolute configuration, as enantiomers may exhibit divergent activities.
How do structural modifications at the 3,4-dichlorophenyl or pyrrolidinyl moieties influence the compound's physicochemical and pharmacological properties?
Advanced Research Question
- 3,4-Dichlorophenyl Group :
- Electronic Effects : The electron-withdrawing Cl substituents enhance electrophilicity, potentially improving target binding (e.g., enzyme active sites) .
- Lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, impacting membrane permeability .
- Pyrrolidinyl Group :
- Conformational Flexibility : The five-membered ring allows optimal spatial positioning for interactions with hydrophobic pockets .
- Basic Nitrogen : Protonation at physiological pH may enhance solubility in acidic organelles (e.g., lysosomes) .
Methodology : Conduct systematic structure-activity relationship (SAR) studies using analogs with F, Br, or methyl substituents .
What computational or experimental methods are suitable for predicting or validating the compound's interaction with potential biological targets?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Model binding stability with targets like kinases over 100-ns trajectories .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Cryo-Electron Microscopy (cryo-EM) : Resolve binding poses in complex with large targets (e.g., ion channels) .
- In Vitro Profiling : Screen against panels of 50–100 enzymes/receptors to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
